molecular formula C6H2F5N B3043728 3,4-Difluoro-5-(trifluoromethyl)pyridine CAS No. 914636-09-2

3,4-Difluoro-5-(trifluoromethyl)pyridine

Cat. No. B3043728
CAS RN: 914636-09-2
M. Wt: 183.08 g/mol
InChI Key: WPDAEJXTZLXRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Difluoro-5-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of this compound generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound include the synthesis of pyridalyl, which encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its distinctive physical–chemical properties are thought to be due to the presence of a fluorine atom and a pyridine in its structure .

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-Difluoro-5-(trifluoromethyl)pyridine is its high purity and yield. This makes it an ideal compound for use in lab experiments. However, one of the main limitations is that it can be difficult and expensive to synthesize. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3,4-Difluoro-5-(trifluoromethyl)pyridine. One area of focus is the development of new drug candidates based on this compound. Another area of focus is the study of its mechanism of action, which may lead to the discovery of new therapeutic targets. Additionally, there is potential for the use of this compound in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in various scientific research fields. Its high purity and yield make it an ideal compound for use in lab experiments, and its potential applications in medicinal chemistry make it an exciting area of research. Further studies are needed to fully understand its mechanism of action and potential applications in other fields.

Scientific Research Applications

3,4-Difluoro-5-(trifluoromethyl)pyridine has been used in various scientific research applications. One of the most common applications is in the field of medicinal chemistry. This compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. It has also been used as a building block for the synthesis of other biologically active compounds.

Safety and Hazards

3,4-Difluoro-5-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 3 Oral and is associated with specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3,4-difluoro-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5N/c7-4-2-12-1-3(5(4)8)6(9,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDAEJXTZLXRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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